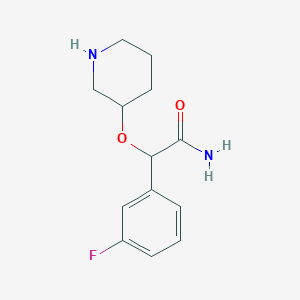

2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide

Description

2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is a fluorinated acetamide derivative characterized by a 3-fluorophenyl group and a piperidin-3-yloxy substituent.

Properties

Molecular Formula |

C13H17FN2O2 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-2-piperidin-3-yloxyacetamide |

InChI |

InChI=1S/C13H17FN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17) |

InChI Key |

MLAQZLDTZUHNKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC(C2=CC(=CC=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the following steps:

Formation of the Piperidin-3-yloxy Intermediate: The initial step involves the preparation of the piperidin-3-yloxy intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.

Coupling with 3-Fluorophenyl Acetate: The piperidin-3-yloxy intermediate is then coupled with 3-fluorophenyl acetate in the presence of a suitable catalyst, such as a palladium-based catalyst, to form the desired product.

Amidation: The final step involves the amidation of the coupled product to introduce the acetamide functional group. This can be achieved using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to enhance yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. For instance, similar piperidine derivatives have shown enhanced cytotoxicity against tumor cells compared to reference drugs like bleomycin .

- Receptor Interaction Studies : The compound serves as a tool in studying receptor interactions and signaling pathways. Its ability to modulate receptor activity can provide insights into the mechanisms of various diseases, particularly those related to the central nervous system (CNS).

- Neuropharmacological Potential : Given its structure, this compound may also have implications in treating CNS disorders. Compounds with similar piperidine structures have been explored for their roles as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in neurobiology .

Cancer Research

In one study, derivatives of piperidine including this compound were evaluated for their anticancer properties. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting that further optimization could enhance their therapeutic potential .

CNS Disorders

Research on compounds containing piperidine moieties has shown promise in addressing CNS disorders. For instance, studies have demonstrated that certain derivatives can cross the blood-brain barrier effectively, enhancing their potential as treatments for conditions such as Alzheimer's disease . The introduction of fluorinated groups has been associated with improved pharmacokinetic profiles, making these compounds more viable for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorophenyl vs. Chlorophenyl Substitution : The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorophenyl analogs (e.g., compound in ), which could influence blood-brain barrier penetration .

- Piperidine vs. Heterocyclic Moieties: The piperidin-3-yloxy group distinguishes the target compound from thiadiazole (), oxadiazole (), or thiazolidinone () derivatives. Piperidine rings are often associated with CNS activity due to their ability to interact with neurotransmitter receptors .

- Cytotoxicity and Anticancer Potential: Compound 7d () demonstrated superior cytotoxicity (IC50 = 1.8 µM) compared to other acetamides, likely due to the synergistic effects of the thiadiazole and pyridine moieties. The target compound’s piperidine group may reduce cytotoxicity but improve selectivity for neurological targets.

- Antimicrobial Activity: Thiazolidinone-containing acetamides () showed moderate antimicrobial effects, suggesting that the target compound’s fluorophenyl-piperidine combination might lack similar efficacy unless optimized for specific microbial targets.

Biological Activity

Introduction

2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenyl group and an acetamide moiety. The structural formula can be represented as follows:

This structure is significant as the presence of both the piperidine and fluorophenyl groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines. The compound's ability to interact with specific molecular targets may enhance its efficacy against tumors.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Fluorophenyl)-... | FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |

| Piperidin-3-yloxyacetamide | HepG2 (liver cancer) | 15.2 | Inhibition of cell proliferation |

| Reference Drug (Bleomycin) | FaDu | 12.0 | DNA damage induction |

The mechanism through which this compound exerts its effects involves modulation of signaling pathways associated with cell survival and apoptosis. The compound may inhibit specific kinases involved in cancer progression, similar to other piperidine derivatives which have shown selective inhibition against certain cancer cell lines .

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells is crucial for minimizing side effects. Studies suggest that the fluorine substitution enhances the compound's selectivity by influencing its interaction with target proteins, thereby reducing potential toxicity to non-cancerous cells .

Case Study 1: In Vitro Evaluation

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in the FaDu hypopharyngeal tumor model, with an IC50 value of 10.5 µM, demonstrating its potential as a therapeutic agent .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of the compound. It was found to have favorable absorption characteristics and moderate metabolic stability, which are essential for effective therapeutic application. The study highlighted that modifications in the piperidine moiety could further enhance these properties .

Q & A

Basic: What synthetic routes are recommended for the preparation of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide?

The synthesis of this compound can be adapted from established methodologies for structurally related acetamides. Key steps include:

- Substitution Reactions : Utilize a halide intermediate (e.g., chloroacetamide) reacted with a fluorophenyl-piperidine derivative under mild alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the ether linkage .

- Condensation : Introduce the acetamide moiety via a condensation reaction between an aniline intermediate and a carboxylic acid derivative, facilitated by a condensing agent (e.g., DCC or EDC) .

- Multi-Step Optimization : Multi-step protocols, as seen in AZD8931 synthesis, may involve sequential substitution, reduction (e.g., iron powder in acidic conditions), and purification via column chromatography .

Advanced: How can computational methods optimize the synthesis and structural modification of this compound?

State-of-the-art computational approaches include:

- Quantum Chemical Reaction Path Search : Predict reaction pathways and transition states to identify energetically favorable conditions, reducing trial-and-error experimentation .

- Molecular Dynamics Simulations : Model solvent effects and steric hindrance in the fluorophenyl-piperidine moiety to refine reaction conditions (e.g., solvent choice, temperature) .

- Density Functional Theory (DFT) : Calculate electronic properties to guide functional group modifications (e.g., fluorophenyl orientation) for enhanced stability or reactivity .

Basic: What analytical techniques are critical for validating the structure and purity of this compound?

Comprehensive characterization requires:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone; FTIR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, particularly for the piperidin-3-yloxy moiety .

- Chromatography : HPLC with UV detection or LC-MS to assess purity (>95%) and trace impurities, referencing pharmacopeial standards .

Advanced: How should researchers address contradictions in reaction yields reported across different synthetic protocols?

Systematic analysis of variables is essential:

- Reaction Conditions : Compare microwave-assisted synthesis (e.g., rapid heating in ) versus traditional thermal methods (e.g., 24-hour stirring in ) to evaluate time-yield trade-offs .

- Catalyst Screening : Test alternative bases (e.g., NaH vs. K₂CO₃) or solvents (e.g., DMF vs. acetonitrile) to optimize nucleophilic substitution efficiency .

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dehalogenation or over-alkylation) that reduce yields .

Basic: What methodologies are used to evaluate the biological activity of this compound in preclinical research?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs or kinases) using fluorescence polarization or radioligand displacement assays .

- Molecular Docking : Model interactions with target proteins (e.g., SARS-CoV-2 main protease in ) to predict binding affinity and guide structural modifications .

- Cytotoxicity Profiling : Employ MTT or ATP-based assays in cancer cell lines to assess therapeutic potential .

Advanced: How can researchers elucidate the reaction mechanism of the key etherification step in this compound’s synthesis?

Mechanistic studies may involve:

- Isotopic Labeling : Use ¹⁸O-labeled intermediates to track oxygen transfer during ether formation .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Monitor real-time intermediate formation via Raman or IR spectroscopy under controlled conditions .

Advanced: What advanced purification techniques ensure high purity for sensitive downstream applications?

- Preparative HPLC : Achieve >99% purity using gradient elution with a C18 column and MS-compatible buffers .

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal habit and minimize amorphous impurities .

- Continuous Flow Chromatography : Scale purification efficiently while maintaining reproducibility for gram-to-kilogram quantities .

Basic: How can researchers validate the stability of this compound under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.